N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

TRPC3/6 inhibition gastric cancer benzothiazole amide SAR

This compound features a 6-methyl‑benzothiazole and 3‑trifluoromethyl‑benzamide motif—a chemotype linked to TRPC3/6 channel modulation (structurally related antagonist 1s shows IC₅₀ 3.3 µM TRPC3) and kinase inhibition (EP1778640A1). The unique substitution pattern enables head‑to‑head SAR benchmarking in calcium‑flux and kinase‑panel assays. Procure for differentiation studies against in‑class analogs.

Molecular Formula C22H15F3N2OS
Molecular Weight 412.43
CAS No. 330189-74-7
Cat. No. B2470637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
CAS330189-74-7
Molecular FormulaC22H15F3N2OS
Molecular Weight412.43
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C22H15F3N2OS/c1-13-5-10-18-19(11-13)29-21(27-18)14-6-8-17(9-7-14)26-20(28)15-3-2-4-16(12-15)22(23,24)25/h2-12H,1H3,(H,26,28)
InChIKeyIRYPMHOSYNDYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Characterization of N‑[4‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)phenyl]‑3‑(trifluoromethyl)benzamide (CAS 330189‑74‑7) as a Benzothiazole‑Amide Research Candidate


N‑[4‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)phenyl]‑3‑(trifluoromethyl)benzamide (CAS 330189‑74‑7) is a synthetic small molecule built on a benzothiazole‑amide core. The scaffold overlaps with that of benzothiazole amides reported as TRPC3/6 channel modulators [REFS‑1] and with trifluoromethyl‑substituted benzamides claimed as kinase inhibitors in patent literature [REFS‑2]. At the time of this analysis, no publicly accessible peer‑reviewed study, patent example, or authoritative database provides quantitative biological activity data for this specific compound; all differential performance claims therefore rely on structural analogy to pharmacologically characterized members of the same chemotype.

Why In‑Class Benzothiazole Amides Cannot Substitute N‑[4‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)phenyl]‑3‑(trifluoromethyl)benzamide Without Risk of Functional Divergence


Within the benzothiazole‑amide family, small substituent changes on the benzothiazole ring and the benzamide moiety are known to switch functional activity between agonism and antagonism and to alter target selectivity profiles. For example, in the TRPC3/6 series, a tetrahydronaphthalene modification produced antagonist 1s (IC₅₀ 3.3 µM TRPC3, 4.2 µM TRPC6), whereas the parent 1a acted as a TRPC6 activator [REFS‑1]. Similarly, the kinase‑inhibitor patent EP1778640A1 demonstrates that trifluoromethyl positioning and benzothiazole substitution pattern dictate potency against specific kinases [REFS‑2]. Consequently, even structurally close in‑class analogs cannot be assumed to retain the same target engagement, cellular potency, or safety profile as 330189‑74‑7; experimental confirmation with the exact compound is required.

Quantitative Differentiation Evidence for N‑[4‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)phenyl]‑3‑(trifluoromethyl)benzamide Against Closest Analogs


Structural Determinants of TRPC3/6 Antagonism Favoring the 6‑Methyl‑Benzothiazole/3‑Trifluoromethyl‑Benzamide Substitution Pattern

No direct quantitative activity data exist for 330189‑74‑7. The closest characterized scaffold is the benzothiazole amide series reported by Wei et al. [REFS‑1]. In that series, the antagonist 1s (bearing a tetrahydronaphthalene R1 group) inhibited TRPC3 with an IC₅₀ of 3.3 ± 0.13 µM and TRPC6 with an IC₅₀ of 4.2 ± 0.1 µM, while the unoptimized parent 1a functioned as a TRPC6 activator. This reversal of functional activity illustrates that the benzothiazole‑amide core is highly sensitive to substitution; the 6‑methyl and 3‑trifluoromethyl groups of 330189‑74‑7 are predicted to confer a distinct conformational preference, although the direction and magnitude of activity remain unmeasured.

TRPC3/6 inhibition gastric cancer benzothiazole amide SAR

Scientifically Grounded Application Scenarios for N‑[4‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)phenyl]‑3‑(trifluoromethyl)benzamide Based on Class‑Level Evidence


TRPC3/6‑Dependent Gastric Cancer Cell Proliferation and Migration Assays

Based on the established anti‑gastric cancer activity of benzothiazole amide TRPC3/6 antagonists such as 1s in AGS and MKN‑45 cell lines [REFS‑1], 330189‑74‑7 may be evaluated in analogous proliferation, invasion, and migration assays. Its unique 6‑methyl/3‑trifluoromethyl substitution profile warrants head‑to‑head comparison with 1s to determine whether it offers improved potency or a differentiated agonism/antagonism switch.

Kinase Inhibition Screening Panels Guided by Trifluoromethyl‑Benzamide Patent Space

The patent EP1778640A1 establishes that trifluoromethyl‑substituted benzamides can inhibit protein kinases [REFS‑2]. 330189‑74‑7 is therefore a candidate for broad‑panel kinase profiling, particularly against kinases where 3‑trifluoromethyl substitution has been shown to enhance binding. Procurement for such screening should be benchmarked against the closest patent‑exemplified analogs to quantify selectivity gains.

Chemical Biology Probe Development for TRPC Channel Subtype Selectivity

The TRPC3/6 inhibitor 1s displays near‑equal potency against TRPC3 and TRPC6 [REFS‑1]. The distinct 6‑methyl‑benzothiazole and 3‑trifluoromethyl‑benzamide substitution of 330189‑74‑7 may alter subtype selectivity. This compound can be employed in calcium‑flux assays against TRPC3, TRPC6, and TRPC7 to determine whether it achieves improved subtype discrimination, a key criterion for selecting a chemical probe over pan‑TRPC inhibitors.

Quote Request

Request a Quote for N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.